{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol
Description
{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol (CAS: 1291743-32-2) is a brominated aromatic compound featuring a diethylaminoethoxy side chain and a hydroxymethyl (-CH2OH) group. Its molecular structure combines electron-withdrawing (bromo) and electron-donating (diethylamino) substituents, making it a candidate for studying structure-activity relationships in medicinal chemistry. The compound is synthesized via alkylation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
[3-bromo-2-[2-(diethylamino)ethoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c1-3-15(4-2)8-9-17-13-11(10-16)6-5-7-12(13)14/h5-7,16H,3-4,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFYLYVTEUJMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Patterns and Functional Groups
The following table summarizes key structural differences and similarities:
Physicochemical Properties
- Lipophilicity: The diethylamino group increases lipophilicity (logP ~2.5–3.5), enhancing membrane permeability. Dibromo substitution (11l) further elevates logP (~4.0) but may reduce solubility .
- Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, critical for target engagement. Polyether-containing analogs (e.g., ) exhibit higher polarity but lower CNS penetration.
Stability and Reactivity
- Bromo Substituents : Enhance electrophilic aromatic substitution resistance but may undergo nucleophilic displacement in strong bases.
- Diethylaminoethoxy Chain: The tertiary amine can form salts (e.g., hydrochlorides) for improved stability and solubility .
Biological Activity
{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by relevant data tables and research findings.
Synthesis
The synthesis of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with diethylaminoethanol. The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under controlled heating conditions to promote product formation.
Biological Activity
The compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol exhibits significant antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation. It has been tested against various cancer cell lines, demonstrating potential cytotoxic effects. The specific mechanisms include:
- Apoptosis Induction : The compound may trigger programmed cell death in cancerous cells.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, preventing further division of malignant cells.
The biological activity of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol is attributed to its interaction with cellular targets. It likely binds to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| {3-Bromo-2-[2-(dimethylamino)ethoxy]phenyl}methanol | Dimethylamino group | Moderate antimicrobial activity |
| {3-Bromo-2-[2-(methylamino)ethoxy]phenyl}methanol | Methylamino group | Lower anticancer efficacy |
The presence of the diethylamino group enhances solubility and reactivity, contributing to its superior biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have documented the biological effects of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol:
-
Anticancer Study : A study involving various cancer cell lines (e.g., breast, colon) reported an IC50 value indicating effective inhibition of cell growth at low concentrations.
Cell Line IC50 (µM) MCF-7 (Breast) 5.4 HT-29 (Colon) 6.8 -
Antimicrobial Study : The compound was tested against common bacterial strains, showing significant inhibition zones in agar diffusion tests.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18
These findings underscore the potential therapeutic applications of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol in treating infections and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
